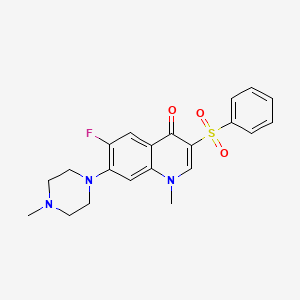
6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H22FN3O3S and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related quinoline and quinoxaline derivatives, including modifications to enhance their therapeutic potential, has been a significant area of research. For example, short and efficient syntheses of related heterocyclic compounds have been described, focusing on the condensation and cyclization reactions to produce novel compounds with potential biological activities (Chu & Claiborne, 1987; Didenko et al., 2015). These studies provide foundational knowledge for developing new therapeutic agents based on quinoline and quinoxaline structures.
Biological Evaluation
Several studies have evaluated the biological activities of quinoline derivatives, highlighting their potential as therapeutic agents. For instance, the synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives have demonstrated their potential as topoisomerase I inhibitors, with some compounds showing potent inhibitory activity against growth of various cancer cell lines, suggesting therapeutic potential for cancer treatment (Ge et al., 2016).
Antibacterial Activity
The quinolone class, including fluorinated derivatives, has been extensively studied for its antibacterial properties. Research into novel quinolone analogues aims to enhance activity and potential usage for treating different bacterial diseases. Modifications at specific positions on the quinolone nucleus, such as substituting a fluorine atom or adding piperazine or methylpiperazine rings, have been shown to produce effective analogues with broad-spectrum antibacterial activity (Naeem et al., 2016).
Environmental Fate and Phototoxicity
The environmental fate and potential phototoxicity of fluoroquinolone antibiotics, which share structural similarities with 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one, have been investigated. Studies on their reaction kinetics with chlorine dioxide and manganese oxide have provided insights into their degradation mechanisms and the impact of environmental factors on their stability and activity (Wang et al., 2010; Zhang & Huang, 2005).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
Benzenesulfonamides often interact with their targets through the sulfonamide group, which can form hydrogen bonds with amino acid residues in the target protein .
Biochemical Pathways
Benzenesulfonamides are known to interfere with the function of carbonic anhydrase, an enzyme that plays a crucial role in maintaining ph balance in the body .
Pharmacokinetics
Benzenesulfonamides are generally well-absorbed in the gastrointestinal tract and are metabolized in the liver .
Result of Action
Inhibition of carbonic anhydrase by benzenesulfonamides can lead to a decrease in the concentration of hydrogen ions in the body, which can affect various physiological processes .
properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-23-8-10-25(11-9-23)19-13-18-16(12-17(19)22)21(26)20(14-24(18)2)29(27,28)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOSMVVTQACJKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

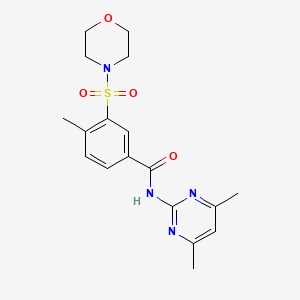
![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)
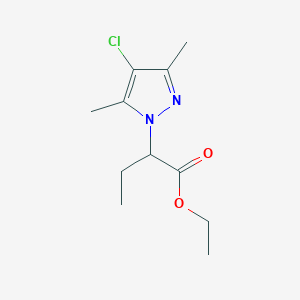
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2394605.png)
![N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2394606.png)
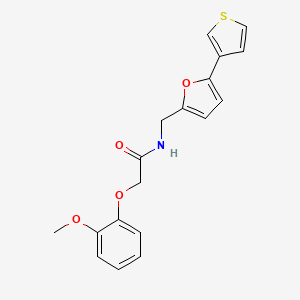
![8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2394610.png)
![9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-](/img/structure/B2394612.png)
![1-Morpholin-4-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394614.png)
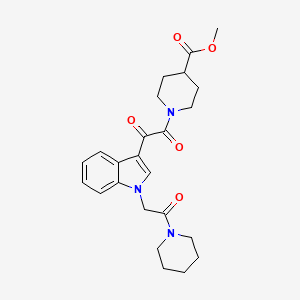
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2394618.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)
